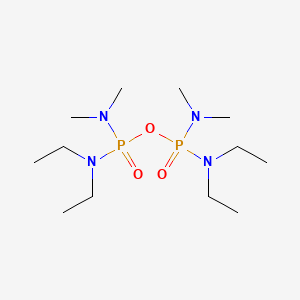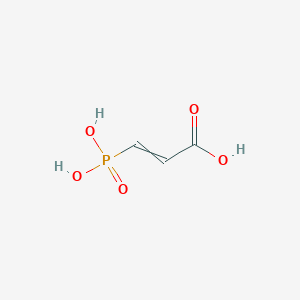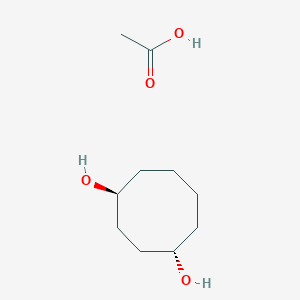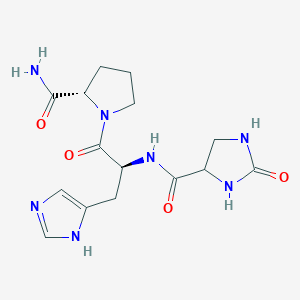![molecular formula C25H42O3 B14492487 3-[4-(Hexadecyloxy)phenyl]propanoic acid CAS No. 65686-18-2](/img/structure/B14492487.png)
3-[4-(Hexadecyloxy)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Hexadecyloxy)phenyl]propanoic acid is a carboxylic acid with the molecular formula C25H42O3 and a molecular weight of 390.608 g/mol . This compound is characterized by a long aliphatic chain attached to a phenyl ring, which is further connected to a propanoic acid group. It belongs to the categories of aromatic heterocycles, aromatic cyclic structures, and aliphatic carboxylic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexadecyloxy)phenyl]propanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with hexadecanol in the presence of an acid catalyst to form 4-(hexadecyloxy)benzaldehyde. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Hexadecyloxy)phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-[4-(Hexadecyloxy)phenyl]propanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(Hexadecyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling. The phenyl ring can interact with various enzymes and receptors, modulating their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropanoic acid: A simpler analog with a phenyl ring and a propanoic acid group.
3-(4-Aminophenyl)propanoic acid: Contains an amino group on the phenyl ring.
3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring
Uniqueness
3-[4-(Hexadecyloxy)phenyl]propanoic acid is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from simpler analogs and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
65686-18-2 |
|---|---|
Molekularformel |
C25H42O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
3-(4-hexadecoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-28-24-19-16-23(17-20-24)18-21-25(26)27/h16-17,19-20H,2-15,18,21-22H2,1H3,(H,26,27) |
InChI-Schlüssel |
HCHFYKYSKFOPOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)


![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)



![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)

